molecular formula C14H19F3N4O2 B14789416 tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate

tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate

Cat. No.: B14789416
M. Wt: 332.32 g/mol
InChI Key: KZIBDILKNONISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate: is an organic compound with the molecular formula C14H19F3N4O2. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a pyrrolidine ring. The tert-butyl group is attached to the nitrogen atom of the carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine and pyrrolidine intermediates.

    Reaction Conditions: The intermediates are reacted under controlled conditions to form the desired compound.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

tert-Butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate can be compared with other similar compounds:

Properties

IUPAC Name

tert-butyl N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O2/c1-13(2,3)23-12(22)20-9-4-5-21(7-9)11-6-10(14(15,16)17)18-8-19-11/h6,8-9H,4-5,7H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIBDILKNONISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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